Lirimilast

Catalog No.
S533279
CAS No.
329306-27-6
M.F
C17H12Cl2N2O6S
M. Wt
443.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lirimilast

CAS Number

329306-27-6

Product Name

Lirimilast

IUPAC Name

[3-(carbamoylamino)-2-(2,4-dichlorobenzoyl)-1-benzofuran-6-yl] methanesulfonate

Molecular Formula

C17H12Cl2N2O6S

Molecular Weight

443.3 g/mol

InChI

InChI=1S/C17H12Cl2N2O6S/c1-28(24,25)27-9-3-5-11-13(7-9)26-16(14(11)21-17(20)23)15(22)10-4-2-8(18)6-12(10)19/h2-7H,1H3,(H3,20,21,23)

InChI Key

YPFLFUJKZDAXRA-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=C(O2)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC(=O)N

Solubility

Soluble in DMSO

Synonyms

BAY 19-8004, BAY-19-8004, BAY19-8004

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=C(O2)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC(=O)N

Description

The exact mass of the compound Lirimilast is 441.9793 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfonic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lirimilast is a selective inhibitor of phosphodiesterase type IV (PDE4), an enzyme that plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP) in cells. By inhibiting PDE4, Lirimilast increases the levels of cAMP, which can lead to various anti-inflammatory effects. This compound was originally developed for therapeutic applications in inflammatory diseases, particularly in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

, including:

  • Oxidation: Under specific conditions, Lirimilast can be oxidized to form various metabolites.
  • Hydrolysis: This reaction may occur in biological systems, affecting its pharmacokinetics.
  • Substitution Reactions: The structure of Lirimilast allows for potential modifications at various positions, which can alter its biological activity .

The primary biological activity of Lirimilast is its role as a PDE4 inhibitor. By preventing the breakdown of cAMP, Lirimilast enhances signaling pathways that promote anti-inflammatory responses. It has been shown to reduce the activation of inflammatory cells such as eosinophils and neutrophils and to inhibit the release of pro-inflammatory cytokines . Clinical studies have indicated that Lirimilast can improve lung function and reduce symptoms in patients with asthma and COPD .

Lirimilast can be synthesized through several methods, often involving multi-step organic reactions. A common synthetic route includes:

  • Formation of Key Intermediates: Starting materials undergo reactions such as nucleophilic substitutions and cyclizations.
  • Coupling Reactions: Utilizing catalysts like palladium complexes to form biaryl structures that are characteristic of Lirimilast.
  • Final Modifications: These steps may include functional group transformations to achieve the desired pharmacological profile .

Lirimilast has potential applications primarily in treating respiratory diseases due to its anti-inflammatory properties. It is being investigated for:

  • Asthma Management: Reducing airway inflammation and improving lung function.
  • Chronic Obstructive Pulmonary Disease Treatment: Alleviating symptoms and enhancing quality of life for patients.
  • Other Inflammatory Conditions: Research is ongoing into its efficacy against various inflammatory disorders beyond respiratory diseases .

Studies have indicated that Lirimilast may interact with various biological systems, particularly concerning its effects on immune response modulation. Interaction studies have shown:

  • Synergistic Effects with Other Drugs: Lirimilast may enhance the effects of corticosteroids and other anti-inflammatory agents when used in combination therapies.
  • Potential Side Effects: Understanding its interaction with other medications is crucial to minimizing adverse effects, particularly in patients with complex medication regimens .

Lirimilast shares similarities with other PDE4 inhibitors but has unique characteristics that distinguish it from them. Below is a comparison with some related compounds:

CompoundChemical StructureSelectivityPrimary UseUnique Features
LirimilastBiaryl structureHighAsthma, COPDSelective for PDE4
RolipramPyrrolidinone ringModerateDepression, inflammationLess selective than Lirimilast
CilomilastSimilar biarylHighCOPDDeveloped for oral administration
RoflumilastDifferent scaffoldHighCOPDApproved for clinical use

Lirimilast's selectivity for PDE4 over other phosphodiesterases makes it particularly effective in targeting inflammatory pathways without significant off-target effects seen with less selective inhibitors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

441.9793127 g/mol

Monoisotopic Mass

441.9793127 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GDK3KY5FCU

Other CAS

329306-27-6

Wikipedia

Lirimilast

Dates

Modify: 2023-07-15
1: Giembycz MA. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? Br J Pharmacol. 2008 Oct;155(3):288-90. doi: 10.1038/bjp.2008.297. Epub 2008 Jul 28. PubMed PMID: 18660832; PubMed Central PMCID: PMC2567889.

Explore Compound Types